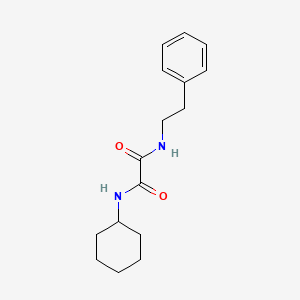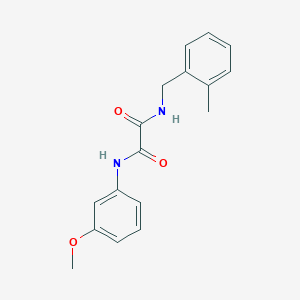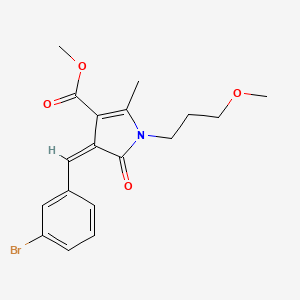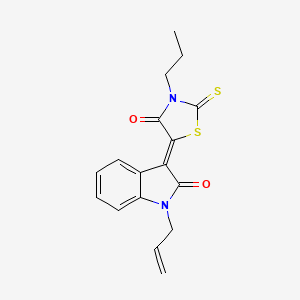![molecular formula C26H20Cl2N2O2 B4735568 N,N'-2,3-naphthalenediylbis[2-(4-chlorophenyl)acetamide]](/img/structure/B4735568.png)
N,N'-2,3-naphthalenediylbis[2-(4-chlorophenyl)acetamide]
Vue d'ensemble
Description
N,N'-2,3-naphthalenediylbis[2-(4-chlorophenyl)acetamide], also known as NCPCA, is a chemical compound that has been extensively studied for its potential use as a pharmaceutical drug. NCPCA is a member of the bis(aryl)acetamide family of compounds, which have been shown to have a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of N,N'-2,3-naphthalenediylbis[2-(4-chlorophenyl)acetamide] is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. N,N'-2,3-naphthalenediylbis[2-(4-chlorophenyl)acetamide] has been shown to bind to DNA and disrupt its structure, leading to the inhibition of DNA replication and cell division. N,N'-2,3-naphthalenediylbis[2-(4-chlorophenyl)acetamide] may also interfere with the function of enzymes involved in DNA synthesis and repair.
Biochemical and Physiological Effects
N,N'-2,3-naphthalenediylbis[2-(4-chlorophenyl)acetamide] has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that N,N'-2,3-naphthalenediylbis[2-(4-chlorophenyl)acetamide] can induce apoptosis, or programmed cell death, in cancer cells. N,N'-2,3-naphthalenediylbis[2-(4-chlorophenyl)acetamide] has also been shown to inhibit the production of inflammatory cytokines, which are involved in the immune response to infection and disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N,N'-2,3-naphthalenediylbis[2-(4-chlorophenyl)acetamide] is its potent activity against a wide range of cancer cell lines and bacteria. This makes it a promising candidate for further development as a pharmaceutical drug. However, N,N'-2,3-naphthalenediylbis[2-(4-chlorophenyl)acetamide] also has a number of limitations for lab experiments. Its low solubility in water can make it difficult to work with, and its potential toxicity to normal cells and tissues must be carefully evaluated.
Orientations Futures
There are a number of future directions for research on N,N'-2,3-naphthalenediylbis[2-(4-chlorophenyl)acetamide]. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the evaluation of N,N'-2,3-naphthalenediylbis[2-(4-chlorophenyl)acetamide] in animal models of cancer and infectious diseases. Finally, the development of derivatives of N,N'-2,3-naphthalenediylbis[2-(4-chlorophenyl)acetamide] with improved activity and selectivity could lead to the development of more effective pharmaceutical drugs.
Applications De Recherche Scientifique
N,N'-2,3-naphthalenediylbis[2-(4-chlorophenyl)acetamide] has been studied for its potential use as a pharmaceutical drug, particularly in the treatment of cancer and infectious diseases. In vitro studies have shown that N,N'-2,3-naphthalenediylbis[2-(4-chlorophenyl)acetamide] has potent activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. N,N'-2,3-naphthalenediylbis[2-(4-chlorophenyl)acetamide] has also been shown to have antibacterial activity against both gram-positive and gram-negative bacteria.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-[3-[[2-(4-chlorophenyl)acetyl]amino]naphthalen-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20Cl2N2O2/c27-21-9-5-17(6-10-21)13-25(31)29-23-15-19-3-1-2-4-20(19)16-24(23)30-26(32)14-18-7-11-22(28)12-8-18/h1-12,15-16H,13-14H2,(H,29,31)(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOJHSHYMXKVND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)NC(=O)CC3=CC=C(C=C3)Cl)NC(=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-naphthalene-2,3-diylbis[2-(4-chlorophenyl)acetamide] | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-benzyl-2-[(4,8-dimethyl-2-quinolinyl)thio]acetamide](/img/structure/B4735493.png)
![N-[1-(4-fluorophenyl)ethyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4735505.png)
![3-(4-fluorophenyl)-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4735508.png)
![5-(4-chlorophenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4735509.png)
![methyl 5-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4735513.png)
![3-benzyl-8-[3-(dimethylamino)propyl]-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4735529.png)
![3-methyl-5-{4-[3-(4-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4735537.png)
![N-(3-chloro-4-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4735538.png)
![4-chloro-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4735539.png)



